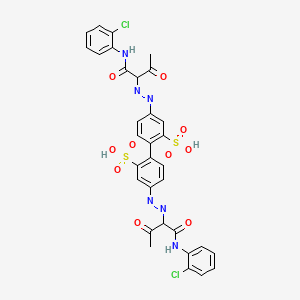
4,4'-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its unique structure, which includes azo groups, biphenyl units, and sulfonic acid functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The process begins with the diazotization of aniline derivatives, followed by coupling reactions with biphenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
化学反応の分析
Types of Reactions
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific catalysts to facilitate the reactions.
Major Products
科学的研究の応用
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological marker and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable azo bonds and vibrant colors.
作用機序
The mechanism of action of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfonic acid groups enhance solubility and facilitate interactions with various enzymes and receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Similar in structure but with amino groups instead of azo groups.
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: Contains nitro groups, leading to different reactivity and applications.
4,4’-Bis(2-sulfostyryl)biphenyl: Another biphenyl derivative with sulfonic acid groups, used in optical brighteners.
Uniqueness
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its combination of azo groups, biphenyl units, and sulfonic acid functionalities. This unique structure imparts specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.
特性
CAS番号 |
84682-06-4 |
|---|---|
分子式 |
C32H26Cl2N6O10S2 |
分子量 |
789.6 g/mol |
IUPAC名 |
5-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26Cl2N6O10S2/c1-17(41)29(31(43)35-25-9-5-3-7-23(25)33)39-37-19-11-13-21(27(15-19)51(45,46)47)22-14-12-20(16-28(22)52(48,49)50)38-40-30(18(2)42)32(44)36-26-10-6-4-8-24(26)34/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
InChIキー |
QXCZMNROCAUFDQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




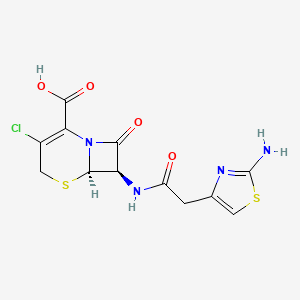
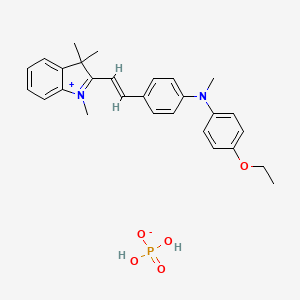
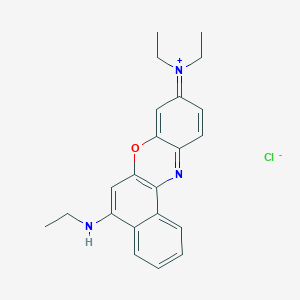
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
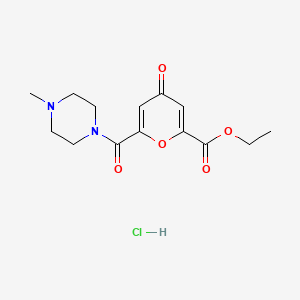
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
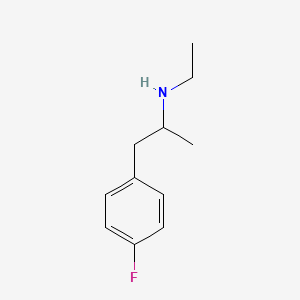

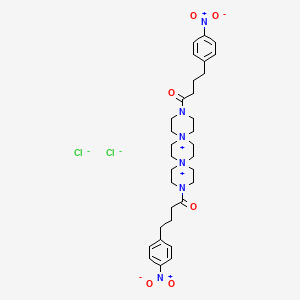

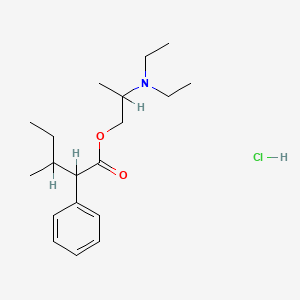
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
